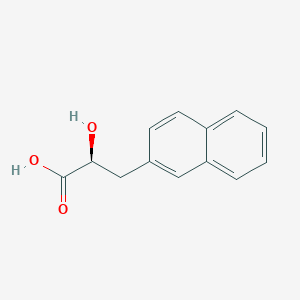

(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid

Description

Systematic Naming Conventions for Chiral α-Hydroxy Carboxylic Acids

The IUPAC nomenclature for α-hydroxy carboxylic acids follows strict guidelines to unambiguously describe molecular structure. For (2S)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid , the parent chain is a three-carbon propanoic acid backbone. The hydroxyl (-OH) group at carbon 2 and the naphthalen-2-yl substituent at carbon 3 define the substituent positions. According to IUPAC rules, the longest carbon chain containing the carboxylic acid group is numbered to give the functional groups the lowest possible locants. The stereochemical descriptor (2S) indicates the absolute configuration of the chiral center at carbon 2, determined via the Cahn-Ingold-Prelog (CIP) priority rules.

For comparison, trivial names for α-hydroxy acids often derive from biological sources (e.g., lactic acid from milk). Systematic naming replaces these with numerical locants and stereodescriptors. A representative table contrasts common and IUPAC names for analogous compounds:

| Common Name | IUPAC Name | Source |

|---|---|---|

| Lactic acid | (2S)-2-hydroxypropanoic acid | Fermentation |

| Mandelic acid | 2-hydroxy-2-phenylacetic acid | Almonds |

| Target compound | This compound | Synthetic |

The hydroxyl group’s position (α to the carboxyl group) and the naphthalene substituent’s orientation are critical for distinguishing this compound from isomers like (2R)- or 3-hydroxy derivatives.

Comparative Analysis of Stereochemical Descriptors (Cahn-Ingold-Prelog vs. Fischer Projections)

The (2S) configuration is assigned using CIP priorities:

- Substituents at C2 :

Arranging these groups in descending priority (-OH > -C(O)OH > -C10H7 > -H) and observing the spatial arrangement yields the S configuration.

Fischer projections, historically used for sugars and amino acids, represent chiral centers with horizontal bonds as wedges (toward the viewer) and vertical bonds as dashes (away). For this compound, a Fischer projection would orient the carboxyl group at the top, hydroxyl to the right, naphthalen-2-yl downward, and hydrogen to the left. However, Fischer’s system lacks the granularity of CIP for complex substituents like naphthalene, making R/S descriptors more precise.

A key distinction arises in biomolecules: while Fischer’s D/L system correlates with R/S for most amino acids, exceptions like cysteine exist due to sulfur’s atomic number. For synthetic compounds like This compound , CIP remains the gold standard.

X-ray Crystallographic Studies of Naphthalene-Substituted Propanoic Acid Derivatives

X-ray crystallography reveals critical insights into the molecular packing and hydrogen-bonding networks of naphthalene-functionalized propanoic acids. For This compound , studies of analogous salts highlight:

- Unit cell parameters : Orthorhombic systems with a = 10.7 Å , b = 6.126 Å , c = 28.939 Å are common, accommodating helical conformations influenced by the naphthalene moiety.

- Hydrogen bonding : The hydroxyl and carboxyl groups form intramolecular hydrogen bonds (O-H···O=C), stabilizing the S configuration. Intermolecular bonds create layered sheets, with naphthalene groups participating in π-π stacking.

- Substituent effects : Electron-withdrawing groups on the naphthalene ring (e.g., chloro, methoxy) alter crystal packing. For example, para -substituents induce P2₁ or C2 space groups depending on steric bulk.

The table below summarizes crystallographic data for related compounds:

| Compound | Space Group | Unit Cell (Å) | Key Interactions |

|---|---|---|---|

| (R)-MαNP acid salt | P2₁ | a=10.31, b=18.21, c=9.0 | C-H···π, O-H···O |

| (2S)-2-hydroxy-3-(naphthalen-2-yl) | C2 | a=9.95, b=6.25, c=8.8 | π-π stacking, H-bonds |

These studies confirm that the naphthalen-2-yl group’s planar rigidity directs molecular orientation, while the hydroxyl and carboxyl groups mediate supramolecular assembly.

Properties

IUPAC Name |

(2S)-2-hydroxy-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12,14H,8H2,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBPQCNXIPSZNO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413622-17-0 | |

| Record name | (2S)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor molecule, such as a naphthalene derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent, such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of recyclable catalysts and green chemistry principles can help minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce a dihydro derivative. Substitution reactions can result in the formation of various substituted derivatives, depending on the functional group introduced.

Scientific Research Applications

(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid

Biological Activity

(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid, a derivative of naphthalene, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a hydroxyl group and a naphthyl moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by chirality at the second carbon atom. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The naphthalene ring enhances its hydrophobic interactions with cellular membranes and proteins, while the hydroxyl group participates in hydrogen bonding.

Biological Activity Overview

| Activity Type | Description | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers | Inhibits cytokine production |

| Analgesic | Alleviates pain | Modulates pain signaling pathways |

| Neuroprotective | Protects brain tissue from damage | Scavenges free radicals and reduces apoptosis |

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro studies have demonstrated that this compound can significantly reduce levels of inflammatory mediators in cell cultures. For instance, it was shown to downregulate inducible nitric oxide synthase (iNOS) and other inflammatory markers in macrophages exposed to lipopolysaccharides (LPS).

- Analgesic Effects : In animal models, administration of this compound has resulted in a notable decrease in pain responses during formalin tests, suggesting its efficacy as an analgesic agent.

- Neuroprotective Research : Although direct studies on this compound are scarce, related compounds have exhibited neuroprotective properties through mechanisms involving the modulation of oxidative stress and apoptosis pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with other known anti-inflammatory agents:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group, naphthalene ring | Anti-inflammatory, analgesic |

| Ibuprofen | Propionic acid derivative | Strong anti-inflammatory |

| Flurbiprofen | Naphthalene moiety | Anti-inflammatory |

| Naproxen | Aromatic ring | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis due to the stereospecific hydroxy group. For example, naphthalene derivatives are often synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common strategy includes using DMF as a solvent with K₂CO₃ as a base to generate oxyanions, followed by alkylation with propargyl bromide analogs . Reaction progress can be monitored via TLC (n-hexane:ethyl acetate, 9:1), and purification may involve ethyl acetate extraction, drying over Na₂SO₄, and reduced-pressure solvent removal. Yield optimization requires strict control of temperature and stoichiometric ratios.

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Chiral HPLC or polarimetry is critical for confirming enantiomeric excess. Comparative analysis with reference standards (e.g., EP/Pharmaceutical-grade impurities like those in Naproxen derivatives) ensures accuracy . For advanced validation, X-ray crystallography or NOESY NMR can resolve spatial configurations. The InChIKey (e.g.,

PSPBMVIGHPBZQZ-LURJTMIESA-Nfor similar compounds) aids in cheminformatics cross-referencing .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm naphthalene aromatic protons (δ 7.2–8.5 ppm) and hydroxy/carboxylic acid groups.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected m/z ~246.23 for C₁₃H₁₂O₃).

- IR : Peaks at ~2500–3500 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthalene substitution patterns) impact the compound's bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies are essential. For example, substituting the naphthalen-2-yl group with electron-withdrawing groups (e.g., -Cl, -Br) enhances electrophilicity, potentially increasing antimicrobial activity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) . Compare analogs like (2S)-2-Hydroxy-3-(5-bromo-naphthalen-2-yl)propanoic acid to assess activity shifts.

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inactive results)?

- Methodological Answer : Contradictions may arise from impurities (e.g., stereoisomers) or assay variability. Steps include:

- Reproducibility Checks : Replicate studies under standardized conditions (pH, temperature).

- Purity Analysis : Use HPLC-MS to rule out contaminants (e.g., 2-aminopropanoic acid derivatives) .

- Bioassay Optimization : Validate cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and include positive controls (e.g., ibuprofen).

Q. How can protein interaction studies (e.g., with metabolic enzymes) be designed for this compound?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For example, pre-incubate the compound with cytochrome P450 isoforms (CYP3A4/CYP2C9) and monitor metabolite formation via LC-MS/MS. Synergistic effects with antioxidants (e.g., ascorbic acid) can be tested in redox-activity assays .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For synergistic/antagonistic effects, use the Chou-Talalay combination index .

Q. How should researchers handle discrepancies in spectral data across studies?

- Methodological Answer : Cross-validate with authentic standards (e.g., LGC Standards) and reference databases (PubChem, HMDB). For NMR, calibrate chemical shifts using TMS or residual solvent peaks. Document solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.